1,6-Dihydroxy-2-naphthoic acid
Description
Historical Context of Dihydroxynaphthoic Acid Research
The study of dihydroxynaphthoic acids has a history rooted in the broader exploration of naphthalene (B1677914) chemistry. Early research, dating back to the late 19th and early 20th centuries, focused on the synthesis and characterization of various isomers. For instance, a method for producing 1,4-dihydroxy-2-naphthoic acid was reported as early as 1900, involving the reaction of 1,4-dihydroxynaphthalene (B165239) with an alcoholic alkali metal hydroxide (B78521) followed by carboxylation with carbon dioxide under pressure. google.com Over the years, research has expanded to investigate the biological roles of these compounds. A significant discovery was the identification of 1,4-dihydroxy-2-naphthoic acid (DHNA) as a key intermediate in the biosynthesis of menaquinone (vitamin K2) in bacteria. nih.govroyalsocietypublishing.org This finding spurred further investigation into the metabolic pathways involving dihydroxynaphthoic acids and their potential as antimicrobial agents. More recently, the focus has shifted towards understanding their interactions with specific cellular targets, such as the aryl hydrocarbon receptor (AhR), and their potential therapeutic applications in inflammatory diseases. nih.govmedchemexpress.com
Structural Significance within Naphthoic Acid Classifications
Naphthoic acids are broadly classified based on the position of the carboxylic acid group on the naphthalene ring, leading to 1-naphthoic acid and 2-naphthoic acid as the two primary isomers. wikipedia.org Dihydroxynaphthoic acids are a subclass where two hydroxyl groups are also present on the naphthalene scaffold. The specific placement of these three functional groups—one carboxyl and two hydroxyls—gives rise to a multitude of isomers, each with distinct chemical and physical properties.
| Property | 1,6-Dihydroxy-2-naphthoic acid |
| IUPAC Name | 1,6-dihydroxynaphthalene-2-carboxylic acid |
| CAS Number | 38134-93-9 |
| Molecular Formula | C11H8O4 |
| Molecular Weight | 204.181 g/mol |
| Purity | 95% |
| Storage Temperature | 2-8 °C |
| Appearance | Not specified in the provided results |
| Solubility | Not specified in the provided results |
Current Research Landscape and Emerging Applications of Naphthoic Acid Scaffolds
The current research landscape for naphthoic acid scaffolds is vibrant and multifaceted, with significant efforts directed towards their application in medicine and materials science. In medicinal chemistry, naphthoic acid derivatives are being explored as potent and selective antagonists for various receptors, such as the P2Y14 receptor, which is implicated in inflammatory and metabolic diseases. nih.govresearchgate.net For instance, derivatives of 4-phenyl-2-naphthoic acid have been identified as high-affinity antagonists for this receptor. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,6-dihydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-7-2-4-8-6(5-7)1-3-9(10(8)13)11(14)15/h1-5,12-13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDGEVHBWRIBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)C(=O)O)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068069 | |
| Record name | 2-Naphthalenecarboxylic acid, 1,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38134-93-9 | |
| Record name | 1,6-Dihydroxy-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38134-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenecarboxylic acid, 1,6-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038134939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxylic acid, 1,6-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarboxylic acid, 1,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-dihydroxy-2-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Synthesis and Derivatization Strategies for 1,6 Dihydroxy 2 Naphthoic Acid
Direct Synthetic Pathways to 1,6-Dihydroxy-2-naphthoic Acid
Direct synthesis methods provide the most straightforward routes to this compound, primarily relying on the carboxylation of a dihydroxynaphthalene precursor.
Synthesis from 1,6-Dihydroxynaphthalene (B165171) Precursors
The primary method for the synthesis of this compound involves the direct carboxylation of 1,6-dihydroxynaphthalene. This process introduces a carboxylic acid group onto the naphthalene (B1677914) ring. While specific details for the carboxylation of 1,6-dihydroxynaphthalene to form the 2-naphthoic acid derivative are not extensively detailed in the provided search results, the general principle of carboxylating dihydroxynaphthalenes is a known synthetic strategy. nih.govgoogle.com For instance, the carboxylation of 1,5-dihydroxynaphthalene (B47172) has been described as a key step in the synthesis of structural analogs of UK-1, a potent inhibitor of Hepatitis C virus replication. nih.gov This suggests that a similar approach with 1,6-dihydroxynaphthalene would be a viable route.
Magnesium Methyl Carbonate Catalysis in Synthesis
Magnesium methyl carbonate (MMC) has been identified as a key reagent for the carboxylation of dihydroxynaphthalenes. nih.govchemicalbook.com One synthetic route for this compound explicitly mentions its synthesis from 1,6-dihydroxynaphthalene and magnesium methyl carbonate. chemicalbook.com This reagent facilitates the addition of a carboxyl group to the naphthalene core. The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. nih.gov The use of MMC in the carboxylation of 1,5-dihydroxynaphthalene has been documented, highlighting its utility in synthesizing hydroxynaphthoic acids. nih.gov
Advanced Synthetic Methodologies for Hydroxynaphthoic Acid Scaffolds
Beyond direct carboxylation, more advanced and varied synthetic strategies are employed to create diverse hydroxynaphthoic acid structures. These methods offer alternative pathways and can provide access to a broader range of analogs.
Chemo-Enzymatic Approaches to Hydroxydimethoxynaphthoic Acid Analogs
Chemo-enzymatic synthesis represents a powerful and sustainable approach for constructing complex molecules. nih.govnih.gov A notable example is the synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid, a naturally occurring compound. researchgate.net This one-pot, two-step pathway utilizes a laccase enzyme for the initial dimerization of sinapic acid, followed by chemical transformations to yield the final hydroxydimethoxynaphthoic acid analog. researchgate.net This method is advantageous for its simplicity and use of green metrics, offering a preparative-scale synthesis with straightforward purification. researchgate.net Such approaches, which combine the selectivity of enzymes with the efficiency of chemical reactions, are increasingly being explored for the synthesis of natural products and their analogs. nih.govbeilstein-journals.org
Catalytic Aerobic Oxidation in Naphthoic Acid Synthesis
Catalytic aerobic oxidation offers an alternative route to hydroxynaphthoic acids, often starting from more readily available precursors. For example, 6-hydroxy-2-naphthoic acid (HNPA) has been synthesized from 2,6-diisopropylnaphthalene (B42965) using N-hydroxyphthalimide (NHPI) as a key catalyst in an aerobic oxidation process. researchgate.net This multi-step strategy involves the oxidation of the isopropyl groups, followed by further transformations to yield the desired hydroxynaphthoic acid. researchgate.net Catalytic systems involving transition metals are also employed in the liquid-phase aerobic oxidation of substituted naphthalenes to produce naphthoic acids. google.com These methods highlight the versatility of catalytic oxidation in functionalizing naphthalene rings.
Kolbe-Schmitt Reaction Variants for Hydroxynaphthoic Acid Formation
The Kolbe-Schmitt reaction is a classical and industrially significant method for synthesizing aromatic hydroxy acids by the carboxylation of phenolates with carbon dioxide under pressure. thefreedictionary.comwikipedia.orgscienceinfo.com This reaction has been adapted for the synthesis of various hydroxynaphthoic acids. wikipedia.orgwikipedia.org For instance, 3-hydroxy-2-naphthoic acid is prepared by the carboxylation of 2-naphthol (B1666908) using this method. wikipedia.org The regiochemistry of the carboxylation can be sensitive to reaction conditions such as temperature. wikipedia.org Variations of the Kolbe-Schmitt synthesis, such as using potassium naphtholates in the presence of specific diluents like dibutyl carbitol, have been developed to improve yields and product purity. google.com This reaction remains a cornerstone in the synthesis of hydroxynaphthoic acids, providing a reliable route from naphthol precursors. thefreedictionary.comscienceinfo.com
High-Purity and High-Yield Synthesis of Related Hydroxynaphthoic Acids
The synthesis of hydroxynaphthoic acids, including isomers like this compound, often employs variations of the Kolbe-Schmitt reaction, where an alkali metal naphthoxide is carboxylated with carbon dioxide under heat and pressure. google.com Achieving high yields and purity with this method can be challenging, as the reaction conditions must be substantially anhydrous to prevent inhibition of the carboxylation process. google.com
Modern synthetic strategies have focused on optimizing reaction conditions and developing alternative routes to improve both purity and yield. For instance, an improved process for producing 6-hydroxy-2-naphthoic acid involves reacting 2-hydroxynaphthalene with a potassium base, followed by carboxylation with carbon dioxide at specific temperatures (255°-280° C) and pressures (20 to 90 psi), which enhances the product ratio and simplifies purification. google.com Research on the synthesis of 2-hydroxy-6-naphthoic acid (2,6-HNA) from an alkali-naphthoxide showed that product selectivity was highly dependent on the alkali cation type, reaction time, and temperature, while the yield was governed by pressure. researchgate.net Under optimized conditions of 6 atm of CO2 at 543 K for 6 hours, a maximum yield of 28.6% was achieved with a selectivity of 81.6%. researchgate.net Subsequent purification via high-performance liquid chromatography (HPLC) can yield purities as high as 99.0%. researchgate.net
For other isomers, such as 1,4-dihydroxy-2-naphthoic acid, a high-purity product can be obtained by reacting 1,4-dihydroxynaphthalene (B165239) with an alkali metal alcoholate in an organic medium, followed by carboxylation. google.com The final product is isolated by neutralization, precipitation with acid, and washing. google.com
Chemo-enzymatic and microbial synthesis offer sustainable alternatives. A chemo-enzymatic approach for 6-hydroxy-5,7-dimethoxy-2-naphthoic acid, starting from sinapic acid, has been shown to produce the final product in good yield (55%) and high purity (>95%) without requiring complex purification steps. tandfonline.com Furthermore, the bacterium Propionibacterium freudenreichii has been used in fed-batch cultures to produce 1,4-dihydroxy-2-naphthoic acid (DHNA), an intermediate in menaquinone (vitamin K₂) biosynthesis. nih.gov
| Hydroxynaphthoic Acid Derivative | Synthetic Method | Reported Yield | Reported Purity | Source |
|---|---|---|---|---|
| 2-Hydroxy-6-naphthoic acid | Carboxylation of alkali-naphthoxide | 28.6% | 99.0% (via HPLC) | researchgate.net |
| 6-Hydroxy-2-naphthoic acid | Improved Kolbe-Schmitt reaction | 54% | High | google.com |
| 6-Hydroxy-5,7-dimethoxy-2-naphthoic acid | Chemo-enzymatic from sinapic acid | 55% | >95% | tandfonline.com |
| 1,4-Dihydroxy-2-naphthoic acid | Carboxylation of 1,4-dihydroxynaphthalene salt | Not specified | High | google.com |
Chemical Derivatization for Functional Modulation
Esterification of the carboxylic acid group is a common strategy to modify the physicochemical properties of hydroxynaphthoic acids. The most direct method involves the reaction of the hydroxynaphthoic acid with an alcohol under dehydrating conditions. For example, phenyl 1,4-dihydroxy-2-naphthoate is synthesized by the esterification of 1,4-dihydroxy-2-naphthoic acid with phenol.
Industrial applications often utilize esterification to produce materials with specific properties. Naphthoic acids can be esterified with C4 to C15 linear or branched alcohols, such as OXO-alcohols, to create naphthoate ester plasticizers. google.com These reactions are typically catalyzed, for instance by a titanium catalyst in a one-pot reaction starting from the commercially available naphthoic acid. google.com
Novel synthetic routes have also been developed. An unexpected Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes provides a pathway to synthesize 1-hydroxy-2-naphthoic acid esters with unique substitution patterns. nih.gov This method involves the formation of a carbocation intermediate, followed by an acyl shift and rearomatization. nih.gov In addition to chemical synthesis, enzymatic methods have been explored for selective esterification under milder conditions, which can reduce the generation of hazardous waste.
| Hydroxynaphthoic Acid | Reactant | Ester Product | Method | Source |
|---|---|---|---|---|
| 1,4-Dihydroxy-2-naphthoic acid | Phenol | Phenyl 1,4-dihydroxy-2-naphthoate | Direct esterification | |
| Naphthoic acid | C4-C15 OXO-alcohols | Naphthoic acid mono-esters | Catalytic esterification | google.com |
| (from Oxabenzonorbornadiene) | Lewis Acid | 1-Hydroxy-2-naphthoic acid esters | Rearrangement/Acyl Shift | nih.gov |
Sulfation and glucuronidation are primary phase II metabolic pathways for phenolic compounds, including isomers of dihydroxynaphthoic acid. scispace.comnih.gov These conjugation reactions are mediated by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively. scispace.com The main function of this process is to increase the water-solubility of the compounds, which facilitates their excretion from the body through bile or urine. nih.gov
Studies on related polyphenolic compounds, such as flavonoids, provide insight into the likely metabolic fate of dihydroxy-naphthoic acids. Research using mouse liver S9 fractions shows that these conjugation reactions can be highly regioselective, meaning they occur at specific hydroxyl group positions. nih.gov For dihydroxyflavones, glucuronidation was found to be limited to the 7-OH and 3-OH positions, while sulfation was specific to the 7-OH and 4'-OH positions. nih.gov Notably, hydroxyl groups at the 5-OH and 6-OH positions were not conjugated in the studied dihydroxyflavones, suggesting that isomers like this compound may exhibit specific and limited metabolic conjugation patterns. nih.gov
The enzymes responsible for these transformations are expressed in various tissues, with SULT1A1, 1B1, 1E1, and 2A1 being prominent in the human liver. scispace.com The specific SULT and UGT isoforms involved often show distinct preferences for the substrate's structure, influencing the rate and site of metabolism. scispace.com
Structural modifications to the naphthoic acid skeleton, such as the number and position of hydroxyl groups, profoundly impact how the molecule interacts with biological targets and other molecules. These interactions are governed by a combination of hydrogen bonds and hydrophobic interactions.
A study investigating inhibitors for Babesia microti lactate (B86563) dehydrogenase (BmLDH) found that different dihydroxy-naphthoic acid analogs formed distinct networks of interactions within the enzyme's active site. frontiersin.org For example, 3,5-dihydroxy 2-naphthoic acid (DHNA) was shown to form specific hydrogen bonds and hydrophobic interactions with amino acid residues in the binding pocket, which contributed to its inhibitory activity and selectivity over human LDH. frontiersin.org
The influence of structure on non-covalent interactions is also evident in the formation of cocrystals. The crystal structure of 1-hydroxy-2-naphthoic acid cocrystallized with N-containing heteroaromatics reveals a network of strong O–H···N hydrogen bonds and weaker C–H···O interactions that dictate the final three-dimensional supramolecular architecture. mdpi.com The angle between the carboxyl group and the naphthalene ring, as well as the dihedral angles between the interacting molecules, are crucial in defining the stability and geometry of the crystal lattice. mdpi.com
Furthermore, the specific arrangement of functional groups is critical for receptor-mediated activity. An analysis of various dihydroxy-naphthoic acid isomers as ligands for the Aryl Hydrocarbon Receptor (AhR) demonstrated a clear structure-activity relationship. nih.gov 1,4-DHNA was the most potent agonist, and it was determined that CYP1A1 induction required one or both of the 1,4-dihydroxy substituents, with the activity being significantly enhanced by the 2-carboxyl group. nih.gov Computational modeling showed that while 1,4-DHNA and the potent agonist TCDD share similar interactions within the AhR binding pocket, differences arise due to the negatively charged carboxyl group of 1,4-DHNA. nih.gov
Enzymatic and Metabolic Pathways Involving Dihydroxynaphthoic Acid Isomers
Biosynthetic Origin of Naphthoic Acid Derivatives
The formation of naphthoic acid derivatives is deeply rooted in primary metabolic pathways, branching off to create a diverse array of specialized molecules.
Shikimate Pathway Intermediacy of 1,4-Dihydroxy-2-naphthoic Acid in Plant Metabolism
In plants, bacteria, fungi, and algae, the shikimate pathway is a fundamental metabolic route for the biosynthesis of aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.govwikipedia.org This seven-step pathway converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, which acts as a critical branch-point metabolite. nih.govresearchgate.net From chorismate, the biosynthesis of 1,4-dihydroxy-2-naphthoic acid (DHNA) diverges, establishing it as a key intermediate that links primary metabolism with the production of various secondary metabolites. nih.govbiorxiv.orgnih.gov The formation of the naphthoquinone ring of DHNA branches from the shikimate pathway at isochorismate. nactem.ac.uk This positions DHNA at a metabolic crossroads, channeling carbon from core metabolism into the synthesis of specialized compounds like phylloquinone and anthraquinones in plants. nih.govbiorxiv.org
Role as a Precursor in Menaquinone (Vitamin K2) and Phylloquinone (Vitamin K1) Biosynthesis
1,4-dihydroxy-2-naphthoic acid is a universal precursor for the biosynthesis of vitamin K. ebi.ac.uk In bacteria, it serves as the naphthalenoid intermediate for the production of menaquinone (Vitamin K2). nih.govnih.gov The biosynthetic pathway involves the attachment of an isoprenoid side chain to DHNA to form demethylmenaquinone, which is a direct precursor to menaquinone. nih.govnih.gov
Similarly, in plants and cyanobacteria, DHNA is the precursor to phylloquinone (Vitamin K1). biorxiv.orgebi.ac.uk The process involves an enzyme, DHNA-phytyltransferase, which attaches a phytyl group to the DHNA core. biorxiv.org This reaction is a critical step in the synthesis of Vitamin K1, an essential component for photosynthesis and blood coagulation in animals that consume plants.
| Vitamin | Precursor | Organism Type | Key Biosynthetic Step |
| Menaquinone (Vitamin K2) | 1,4-Dihydroxy-2-naphthoic acid | Bacteria | Prenylation of DHNA to form demethylmenaquinone nih.govnih.gov |
| Phylloquinone (Vitamin K1) | 1,4-Dihydroxy-2-naphthoic acid | Plants, Cyanobacteria | Phytylation of DHNA by DHNA-phytyltransferase biorxiv.org |
Enzymatic Mechanisms of Naphthoate Synthases (MenB)
Naphthoate synthase, also known as 1,4-dihydroxy-2-naphthoyl-CoA synthase or MenB, is a key enzyme in the biosynthesis of DHNA. ebi.ac.uk It catalyzes the cyclization of O-succinylbenzoyl-CoA (OSB-CoA) to form 1,4-dihydroxy-2-naphthoyl-CoA. nih.gov This product is subsequently hydrolyzed to yield 1,4-dihydroxy-2-naphthoic acid. ebi.ac.uk
Prenyltransferase Activity in Anthraquinone Biosynthesis
In certain plants, such as those from the Rubiaceae family, DHNA serves as a precursor for the biosynthesis of anthraquinones, a large group of natural pigments. biorxiv.orgnih.govbiorxiv.org The first committed step in this pathway is the prenylation of DHNA. nih.govbiorxiv.org This reaction is catalyzed by a prenyltransferase, which attaches a dimethylallyl pyrophosphate (DMAPP) group to the DHNA molecule. nih.govbiorxiv.org
In Rubia cordifolia, the enzyme RcDT1, a member of the UbiA enzyme superfamily, has been identified as the prenyltransferase responsible for this key step. nih.govnih.govbiorxiv.org The enzyme catalyzes the prenylation of DHNA to form 2-carboxyl-3-prenyl-1,4-naphthoquinone. nih.govbiorxiv.org This introduction of the dimethylallyl group is often followed by spontaneous oxidation from a naphthol to a naphthoquinone and can be followed by decarboxylation. biorxiv.org This prenylation step is a crucial branching point that directs DHNA from primary vitamin K synthesis toward the production of a diverse array of anthraquinone structures. biorxiv.org
Microbial Production and Metabolic Regulation
Certain microorganisms are capable of producing significant quantities of dihydroxynaphthoic acid isomers, with production levels being highly dependent on metabolic regulation and culture conditions.
Production by Propionibacterium freudenreichii
The bacterium Propionibacterium freudenreichii is known to produce 1,4-dihydroxy-2-naphthoic acid (DHNA). researchgate.netntnu.no This bacterium is used in the dairy industry, notably for Swiss cheese ripening, and is recognized for producing beneficial compounds, including DHNA. frontiersin.orgfrontiersin.org
The production of DHNA by P. freudenreichii ET-3 is influenced by several factors. Under anaerobic conditions, the bacterium produces both DHNA and menaquinone. researchgate.netntnu.no However, research has shown that DHNA production can be significantly enhanced by manipulating culture conditions. For instance, in an anaerobic fed-batch culture where the lactose concentration is kept near zero, the bacterium ceases menaquinone production and instead accumulates DHNA. nih.gov
Metabolic regulation plays a key role. The accumulation of propionate, a product of lactose metabolism, can inhibit DHNA production. researchgate.netnih.gov Interestingly, switching the culture from anaerobic to aerobic conditions can alleviate this inhibition. Under aerobic conditions, P. freudenreichii can consume the accumulated propionate, leading to a further increase in DHNA concentration. researchgate.netnih.gov This indicates that DHNA production by this bacterium is tightly controlled by carbon source availability and the presence of oxygen. nih.gov
| Culture Condition | Effect on P. freudenreichii ET-3 | Outcome |
| Anaerobic Batch Culture | Standard fermentation | Production of both DHNA and Menaquinone researchgate.netntnu.no |
| Anaerobic Fed-Batch (Lactose limited) | Stops menaquinone (MK) production | Increased DHNA accumulation nih.gov |
| Propionate Accumulation | Inhibition of synthesis pathway | Decreased DHNA production researchgate.netnih.gov |
| Anaerobic to Aerobic Switch | Consumption of inhibitory propionate | Enhanced DHNA production researchgate.netnih.gov |
Metabolic Intermediates in Polycyclic Aromatic Hydrocarbon Degradation Pathways
The biodegradation of polycyclic aromatic hydrocarbons (PAHs), a class of persistent environmental pollutants, is a critical process carried out by various microorganisms. Bacterial degradation of these compounds involves complex enzymatic pathways that break down the stable aromatic ring structures into simpler molecules that can enter central metabolism. While various hydroxylated and carboxylated naphthalene (B1677914) derivatives have been identified as intermediates, current scientific literature does not prominently feature 1,6-dihydroxy-2-naphthoic acid as a key metabolic intermediate in the primary, well-established PAH degradation pathways.
Instead, research on the degradation of naphthalene, the simplest PAH, has identified other isomers as crucial intermediates. For instance, in the aerobic degradation pathway in many bacteria, naphthalene is initially oxidized by a naphthalene dioxygenase to form cis-1,2-dihydroxy-1,2-dihydronaphthalene. This is subsequently dehydrogenated to yield 1,2-dihydroxynaphthalene nih.gov. This compound then undergoes ring cleavage, leading to intermediates such as salicylic acid and gentisic acid before the molecule is further broken down nih.govnih.gov.
Under anaerobic conditions, naphthalene degradation proceeds through a different route, often involving an initial carboxylation step. This pathway leads to the formation of 2-naphthoic acid, which is considered a central metabolite in the anaerobic degradation of naphthalene and related compounds. This 2-naphthoic acid is then further reduced and processed.
While various hydroxynaphthoic acids can be involved in microbial metabolism, the specific role of the this compound isomer as an intermediate in the degradation of PAHs is not well-documented in comparison to isomers like 1,2-dihydroxynaphthalene.
Feedback Inhibition Mechanisms in Menaquinone Biosynthesis
Menaquinone, also known as vitamin K2, is an essential component of the electron transport chain in many bacteria. Its biosynthesis is a vital pathway, and like many metabolic pathways, it is subject to tight regulation to prevent the over-accumulation of its products. A key regulatory mechanism is feedback inhibition, where a downstream product of the pathway inhibits an earlier enzymatic step.
In the menaquinone biosynthesis pathway, extensive research has identified 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) , an important intermediate, as a potent feedback inhibitor. This regulatory role has not been attributed to the this compound isomer in the existing literature.
The target of this feedback inhibition is the enzyme 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexadiene-1-carboxylate (SEPHCHC) synthase, commonly known as MenD royalsocietypublishing.orgnih.gov. MenD catalyzes the first committed step in the menaquinone pathway. 1,4-DHNA acts as an allosteric inhibitor, meaning it binds to a site on the MenD enzyme that is distinct from the active site nih.govresearchgate.net. This binding event induces a conformational change in the enzyme, reducing its catalytic activity and thereby down-regulating the entire pathway. This mechanism allows the bacterial cell to maintain homeostatic levels of menaquinone and its intermediates.
This feedback inhibition by 1,4-DHNA has been identified as a conserved mechanism across different bacterial species, including pathogens like Mycobacterium tuberculosis and Staphylococcus aureus, as well as in industrial microorganisms like Bacillus subtilis royalsocietypublishing.orgnih.govnih.govroyalsocietypublishing.org.
| Bacterial Species | Enzyme Target | Mechanism of Inhibition | Significance |
|---|---|---|---|
| Mycobacterium tuberculosis | MenD (SEPHCHC synthase) | Allosteric feedback inhibition | Regulates menaquinone levels, potential drug target. nih.gov |
| Staphylococcus aureus | MenD (SEPHCHC synthase) | Allosteric feedback inhibition | Conserved regulatory mechanism, potential for anti-staphylococcal agents. researchgate.netroyalsocietypublishing.org |
| Bacillus subtilis | MenD (SEPHCHC synthase) | Feedback inhibition | Limits production efficiency of Menaquinone-7 (MK-7); engineering MenD to be feedback-resistant can boost production. nih.gov |
Observation in Escherichia coli and Lactobacillus casei Metabolism
The involvement of dihydroxynaphthoic acid isomers has been noted in the metabolism of several bacteria, including the well-studied Escherichia coli and the lactic acid bacterium Lactobacillus casei. In both cases, the scientific literature specifically points to the 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) isomer, with no significant metabolic role described for this compound.
In Escherichia coli , 1,4-DHNA is a well-established intermediate in the biosynthesis of menaquinone royalsocietypublishing.orgebi.ac.uk. It serves as the naphthoquinone ring precursor, which is subsequently prenylated by the enzyme MenA in the bacterial membrane to continue the synthesis of menaquinone-8 (MK-8), the primary form of vitamin K2 in E. coli ebi.ac.ukbiorxiv.org. Beyond this core metabolic role, studies have also shown that the external addition of 1,4-DHNA can enhance the tolerance of E. coli to organic solvents. It achieves this by inducing the expression of the AcrAB-TolC multidrug efflux pump, a system that expels toxic substances from the cell nih.gov.
In Lactobacillus casei , a bacterium commonly found in fermented dairy products and the gastrointestinal tract, certain strains have been identified as producers of 1,4-DHNA. For example, the L. casei LP1 strain, isolated from cheese, was confirmed to produce and secrete 1,4-DHNA nih.govnih.gov. In this context, 1,4-DHNA is recognized as a bifidogenic growth stimulator, meaning it promotes the growth of beneficial Bifidobacterium species in the gut nih.govnih.gov. This production highlights a potential probiotic or prebiotic function of certain L. casei strains through the synthesis of bioactive metabolites.
| Organism | Observed Role / Function | Metabolic Pathway | Reference |
|---|---|---|---|
| Escherichia coli | Essential precursor | Menaquinone (Vitamin K2) Biosynthesis | royalsocietypublishing.orgebi.ac.uk |
| Escherichia coli | Inducer of solvent tolerance | Upregulates AcrAB-TolC efflux pump | nih.gov |
| Lactobacillus casei (e.g., strain LP1) | Produced as a metabolite | Secondary Metabolism | nih.govnih.gov |
| Lactobacillus casei (e.g., strain LP1) | Bifidogenic growth stimulator | Inter-species signaling/Prebiotic activity | nih.govnih.gov |
Biological Activities and Molecular Mechanisms of Dihydroxynaphthoic Acid Derivatives
Anti-Inflammatory Modulatory Effects of Hydroxynaphthoate Esters
Esters of hydroxynaphthoic acids have been investigated for their potential to modulate inflammatory responses. While research on specific esters like Ethyl 1,6-dihydroxy-2-naphthoate is limited in publicly available scientific literature, studies on closely related analogs provide insight into the anti-inflammatory potential of this class of compounds.
Direct studies detailing the specific anti-inflammatory activities of Ethyl 1,6-dihydroxy-2-naphthoate are not extensively covered in available research. However, the activities of related hydroxynaphthoate esters, such as methyl-1-hydroxy-2-naphthoate (MHNA) and other methyl 2-naphthoate derivatives, have been evaluated, offering a proxy for understanding the potential biological effects.
Research on MHNA has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced murine macrophages. MHNA was found to inhibit the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) nih.gov. It also suppressed the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov. Further investigation into other methyl 2-naphthoate derivatives isolated from Morinda officinalis also showed inhibitory effects on NO production in LPS-stimulated RAW264.7 macrophage cells. One of the active enantiomers, compound 3b, dose-dependently inhibited the secretion of the pro-inflammatory cytokines TNF-α and IL-6 in the same cell model nih.gov. These findings suggest that the hydroxynaphthoate ester scaffold is a promising structure for anti-inflammatory activity.
| Compound | Model | Inhibitory Effect | IC50 Value |
|---|---|---|---|
| Methyl-1-hydroxy-2-naphthoate (MHNA) | LPS-stimulated murine macrophages | Inhibited release of NO, IL-1β, IL-6; Suppressed iNOS and COX-2 protein expression. nih.gov | Not Specified |
| Methyl 2-naphthoate derivative (enantiomer 1a) | LPS-stimulated RAW264.7 cells | Inhibited NO production. nih.gov | 41.9 μM nih.gov |
| Methyl 2-naphthoate derivative (enantiomer 3b) | LPS-stimulated RAW264.7 cells | Inhibited NO production; Dose-dependently inhibited TNF-α and IL-6 secretion. nih.gov | 26.2 μM nih.gov |
Aryl Hydrocarbon Receptor (AhR) Agonism and Related Immunomodulation
A primary mechanism through which dihydroxynaphthoic acid derivatives exert their immunomodulatory effects is via the activation of the aryl hydrocarbon receptor (AhR). AhR is a ligand-activated transcription factor that plays a critical role in regulating immune responses, particularly at mucosal surfaces like the gut.
The bacterial-derived metabolite 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) has been identified as a potent AhR agonist. nih.govnih.govmedchemexpress.com Its ability to bind and activate AhR has been demonstrated in various cell lines, including young adult mouse colonic (YAMC) cells and human Caco-2 colon cancer cells. nih.govnih.gov The activation of AhR by 1,4-DHNA leads to the transcriptional activation of AhR-responsive genes, such as Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1), which are used as markers for AhR engagement. nih.govnih.gov The induction of CYP1A1 and CYP1B1 by 1,4-DHNA was found to be comparable to that of the prototypical high-affinity AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). nih.gov
Studies on other related isomers, such as 3,5-DHNA and 3,7-DHNA, have shown them to be significantly less active. These isomers exhibited minimal activity as inducers of CYP1A1 in both YAMC and Caco-2 cells. nih.gov However, in YAMC cells, these compounds were able to induce CYP1B1 expression, indicating cell-specific and gene-dependent activity. nih.gov This demonstrates that the specific arrangement of the hydroxyl and carboxyl groups on the naphthoic acid backbone is critical for potent AhR activation.
Structure-activity relationship (SAR) studies have been crucial in elucidating the molecular requirements for the interaction of dihydroxynaphthoic acid derivatives with the AhR. These analyses have revealed the importance of the number and position of both the hydroxyl and carboxyl substituents on the naphthalene (B1677914) ring. nih.gov
The most significant finding from SAR studies is that the induction of CYP1A1 requires the presence of one or both 1,4-dihydroxy substituents. nih.govnih.gov Furthermore, the activity is significantly enhanced by the presence of a carboxyl group at the 2-position of the naphthalene ring. nih.govnih.gov The loss of one or both hydroxyl groups or the carboxyl group leads to a decrease in potency. nih.gov Computational modeling and analysis have shown that 1,4-DHNA and TCDD share similar interactions within the AhR ligand-binding pocket, with the primary difference arising from the negatively charged carboxyl group of 1,4-DHNA. nih.govnih.gov
| Compound | Key Structural Features | AhR Agonist Activity (CYP1A1 Induction) |
|---|---|---|
| 1,4-DHNA | 1,4-dihydroxy, 2-carboxyl | Potent agonist; induction comparable to TCDD. nih.gov |
| 1-HNA & 4-HNA | Single hydroxyl group | Less potent than 1,4-DHNA, but still induced maximal response for CYP1B1. nih.gov |
| 3,5-DHNA & 3,7-DHNA | Different dihydroxy positioning | Minimal activity for CYP1A1 induction. nih.gov |
The anti-inflammatory effects of DHNA derivatives are significantly mediated by their ability to suppress the production of pro-inflammatory cytokines by macrophages. Studies have shown that 1,4-DHNA can directly act on intestinal macrophages to inhibit the production of these inflammatory mediators. nih.gov
In in vitro experiments using the RAW264.7 macrophage cell line and bone marrow-derived macrophages (BMMs) from IL-10 deficient mice, pretreatment with 1,4-DHNA significantly decreased the increased mRNA levels of proinflammatory cytokines following exposure to endotoxins. nih.gov Specifically, 1,4-DHNA has been shown to inhibit the expression of IL-1β, IL-6, IL-23, and IL-17A mRNA in LPS-stimulated RAW264.7 cells. medchemexpress.com This suppression of key inflammatory cytokines is a crucial mechanism behind the compound's ability to attenuate gut inflammation. nih.govresearchgate.net
The efficacy of DHNA derivatives in mitigating inflammation has been validated in animal models of inflammatory bowel disease (IBD). 1,4-DHNA, in particular, has demonstrated protective effects in experimental colitis. nih.gov
In mice with dextran sodium sulfate (DSS)-induced colitis, a model that mimics human ulcerative colitis, administration of 1,4-DHNA was shown to inhibit the inflammatory process. nih.gov This protective effect is linked to its role as an AhR agonist, as co-treatment with an AhR antagonist, CH-223191, attenuates the beneficial effects of 1,4-DHNA. nih.gov
Further evidence comes from studies using piroxicam-treated interleukin-10-deficient (IL-10-/-) mice, another model for IBD. In these mice, DHNA administration attenuated the histological signs of colitis, reduced the infiltration of F4/80-positive macrophages, and decreased the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1). nih.gov Concurrently, the elevated mRNA levels of proinflammatory cytokines in the colon were also suppressed by DHNA treatment. nih.gov These findings collectively suggest that the administration of 1,4-DHNA is effective for the treatment of experimental colitis, partly through its direct action on intestinal macrophages. nih.gov
Enzyme Inhibition and Metabolic Impact
Dihydroxynaphthoic acid derivatives represent a class of compounds with significant biological activities, primarily centered on their ability to interact with and modulate the function of key enzymes. This interaction can lead to profound impacts on the metabolic pathways of various organisms, ranging from parasitic protozoa to bacteria. The structural diversity within this family of compounds allows for a range of inhibitory actions and metabolic consequences, which are subjects of ongoing research. These activities include the targeted inhibition of essential enzymes in parasites, the disruption of cellular growth and induction of programmed cell death in eukaryotic cells, and the modulation of stress-response mechanisms in bacteria. Understanding these molecular interactions is crucial for harnessing the therapeutic and biotechnological potential of these compounds.
Lactate (B86563) Dehydrogenase Inhibition in Parasitic Organisms by Related Isomers
Lactate dehydrogenase (LDH) is a critical enzyme in the energy metabolism of many anaerobic organisms, including several parasitic protozoa that cause disease in humans and animals frontiersin.org. These parasites often rely heavily on glycolysis for ATP production, making LDH a vital enzyme for regenerating NAD+ and sustaining metabolic activity frontiersin.org. Consequently, LDH has been identified as a promising target for the development of anti-parasitic drugs nih.gov.
Research into gossypol, a natural phenolic aldehyde, and its derivatives has paved the way for identifying naphthalene-based compounds as selective LDH inhibitors nih.govfrontiersin.org. Studies have focused on isomers of dihydroxynaphthoic acid for their potential to selectively inhibit parasitic LDH over human LDH isoforms. One such study investigated the effect of 3,5-dihydroxy-2-napthoic acid (DHNA) and 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA) on the LDH of Babesia microti (BmLDH), a parasite responsible for human babesiosis frontiersin.orgnih.gov.
Enzyme activity assays demonstrated that both DHNA and DBHCA inhibit the catalytic activity of recombinant BmLDH frontiersin.org. Notably, these compounds exhibited significant selectivity. DHNA was found to have approximately 5,000-fold greater selectivity for BmLDH over human LDH, while DBHCA showed around 109-fold selectivity frontiersin.orgnih.gov. This high selectivity is a crucial attribute for a potential therapeutic agent, as it minimizes off-target effects on the host's enzymes. The inhibition of BmLDH by these compounds was shown to interfere with the parasite's growth in vitro, with half-maximal inhibitory concentration (IC50) values in the micromolar range nih.govfrontiersin.org.
Table 1: Inhibition of Babesia microti Lactate Dehydrogenase (BmLDH) by Naphthalene-Based Compounds
| Compound | Target Enzyme | IC50 (Enzyme Activity) | IC50 (in vitro Growth) | Selectivity (vs. Human LDH) |
|---|---|---|---|---|
| 3,5-dihydroxy-2-napthoic acid (DHNA) | BmLDH | 30.19 ± 8.49 µM frontiersin.org | 85.65 ± 7.23 µM nih.govfrontiersin.org | ~5,000-fold frontiersin.orgnih.gov |
| 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA) | BmLDH | 53.89 ± 13.28 µM frontiersin.org | 84.83 ± 6.96 µM nih.govfrontiersin.org | ~109-fold frontiersin.orgnih.gov |
These findings underscore the potential of dihydroxynaphthoic acid isomers as lead compounds for designing new drugs against parasitic diseases where LDH plays a central metabolic role frontiersin.orgnih.gov.
Cellular Growth Inhibition and Apoptosis Induction Studies
Dihydroxynaphthoic acid derivatives have been investigated for their effects on eukaryotic cell proliferation and their ability to induce apoptosis, or programmed cell death. Apoptosis is a critical process for removing damaged or unwanted cells, and its dysregulation is a hallmark of diseases like cancer and psoriasis nih.govresearchgate.net.
One prominent isomer, 1,4-dihydroxy-2-naphthoic acid (DHNA), has been identified as an active component in the root of Rubia cordifolia L., a plant used in traditional medicine nih.gov. Studies on human keratinocyte cell lines, which are relevant to the hyperproliferative skin disorder psoriasis, have shown that DHNA inhibits cell proliferation in a time- and concentration-dependent manner nih.gov. The mechanism behind this anti-proliferative effect involves the induction of apoptosis. DHNA was found to trigger G0/G1 cell-cycle arrest and activate both caspase-dependent and caspase-independent apoptotic pathways nih.govresearchgate.net. Further confirmation of apoptosis induction was obtained through assays showing increased DNA fragmentation in cells treated with DHNA nih.gov.
The antiproliferative activity of DHNA was compared to dithranol, a conventional psoriasis treatment. While DHNA was less potent in inhibiting keratinocyte growth, it exhibited significantly lower cytotoxicity towards normal fibroblast cells, suggesting a more favorable selectivity profile nih.gov.
Table 2: Antiproliferative and Cytotoxic Effects of 1,4-dihydroxy-2-naphthoic acid (DHNA)
| Cell Line | Cell Type | Effect | IC50 Value (µM) |
|---|---|---|---|
| HaCaT | Human Keratinocyte | Growth Inhibition | 240 (at 24h) nih.gov |
| NCTC 2544 | Human Keratinocyte | Growth Inhibition | >200 (at 48h) nih.gov |
| Hs-68 | Human Fibroblast | Cytotoxicity | 226.3 nih.gov |
Other related studies have explored different dihydroxynaphthyl derivatives. For instance, a series of dihydroxynaphthyl aryl ketones were evaluated for cytotoxic activity against various cancer cell lines, with some compounds showing a concentration-dependent decrease in cell proliferation and migration ability researchgate.net. Similarly, monoxylosylated dihydroxynaphthalenes have demonstrated selective antiproliferative effects on transformed cancer cells, an effect that was accompanied by increased apoptosis nih.gov. These studies collectively indicate that the dihydroxynaphthoic acid scaffold is a promising framework for developing agents that can modulate cell growth and induce apoptosis.
Impact on Bacterial Organic Solvent Tolerance Mechanisms
Certain bacteria have developed sophisticated mechanisms to survive in the presence of toxic organic solvents, which can otherwise disrupt cell membranes and impair vital cellular functions nih.gov. A key survival strategy in Gram-negative bacteria like Escherichia coli is the active extrusion of these toxic compounds from the cell via multidrug efflux pumps nih.govresearchgate.net. The AcrAB-TolC efflux pump is a primary contributor to this intrinsic solvent tolerance bohrium.comnih.gov.
Research has shown that 1,4-dihydroxy-2-naphthoic acid (DHNA) can significantly enhance the organic solvent tolerance of E. coli bohrium.com. This effect is not due to a direct interaction with the solvent but rather through the upregulation of the cell's own defense machinery. The addition of DHNA to the growth medium was found to increase the expression levels of the acrAB and tolC genes, which encode the components of the AcrAB-TolC pump bohrium.comnih.gov.
The induction of this efflux pump by DHNA is mediated through the activation of specific transcriptional regulators. Studies using mutant bacterial strains revealed that the transcription factors MarA and SoxS are crucial for the DHNA-enhanced solvent tolerance bohrium.comnih.gov. DHNA was shown to increase the promoter activities of both the marA and soxS genes. These regulators, in turn, control a network of genes, known as the mar-sox-rob regulon, which includes the acrAB and tolC genes bohrium.com. This indicates that DHNA triggers a regulatory cascade involving the marRAB and soxRS systems to bolster the cell's solvent efflux capacity bohrium.comnih.gov. This finding has potential applications in biotechnology, where enhancing the robustness of microbial strains is crucial for producing valuable chemicals in the presence of organic solvents bohrium.com.
**Table 3: Role of Transcriptional Regulators in DHNA-Enhanced Solvent Tolerance in *E. coli***
| Bacterial Strain | Relevant Genotype | Effect of DHNA on Solvent Tolerance |
|---|---|---|
| Wild-Type | Normal | Tolerance is increased bohrium.com |
| ΔmarA Mutant | Lacks MarA regulator | No improvement in tolerance bohrium.comnih.gov |
| ΔsoxS Mutant | Lacks SoxS regulator | No improvement in tolerance bohrium.comnih.gov |
| Δrob Mutant | Lacks Rob regulator | Tolerance is increased bohrium.com |
Modulation of Microbial Growth Dynamics and Metabolite Accumulation
Dihydroxynaphthoic acid and its derivatives can influence the complex ecosystems of microbial communities by altering growth dynamics and affecting the production and accumulation of metabolites. Fermentation is a metabolic process where microorganisms break down large organic molecules into simpler ones, leading to significant biochemical changes in the substrate mdpi.comyoutube.com. This process is central to the production of many foods and beverages and involves a dynamic interplay between various microbial species and the metabolites they produce mdpi.com.
The compound 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) itself is a bacterial-derived metabolite, identified as an intermediate in the biosynthesis of menaquinone (vitamin K2) nih.gov. It has been found in lactic acid-producing bacteria and is known to be produced by Propionibacterium freudenreichii nih.gov. Research has shown that cell-free filtrate containing 1,4-DHNA can stimulate the growth of beneficial bifidobacteria, suggesting it can act as a prebiotic, promoting the proliferation of health-associated gut microbes nih.gov.
The introduction of compounds like dihydroxynaphthoic acids, or the process of fermentation by bacteria that may produce them, can alter the metabolic landscape. Lactic acid bacteria (LAB), for instance, are known to convert sugars into lactic acid and other organic acids, which lowers the pH of the environment mdpi.com. This acidification and the production of various enzymes can lead to the liberation of bioactive compounds from the food matrix. For example, fermentation of mushrooms with LAB has been shown to release bound phenolic compounds, increasing their bioavailability and antioxidant capacity mdpi.com.
Advanced Analytical Methodologies for Dihydroxynaphthoic Acid Research
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are central to the analysis of dihydroxynaphthoic acids, enabling the separation of the target analyte from complex matrices and the quantification of its concentration.
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of 1,6-Dihydroxy-2-naphthoic acid. Reversed-phase HPLC (RP-HPLC) is typically employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. This setup allows for the effective separation of the analyte based on its hydrophobicity.
In a typical application for a related isomer, 1,4-Dihydroxy-2-naphthoic acid, analysis is performed using a C18 column with a mobile phase consisting of a mixture of acetonitrile, water, and an acid such as phosphoric or formic acid. The acidic component of the mobile phase is crucial for maintaining the carboxylic acid group in its protonated form, ensuring good peak shape and retention. The purity of this compound samples can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. Commercial standards for dihydroxynaphthoic acids often specify a purity of greater than 98.0%, as determined by HPLC.
Table 1: Illustrative HPLC Parameters for Dihydroxynaphthoic Acid Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | ACE 5 C18 (4.6 x 150 mm) | Stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid/Formic Acid | Eluent system to separate compounds based on polarity. |
| Detection | UV Absorbance | Quantifies the analyte by measuring its absorption of UV light. |
| Column Temperature | 45°C | Maintains consistent retention times and improves peak shape. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation and Trace Analysis
For unambiguous structural confirmation and the analysis of trace amounts of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This powerful technique couples the separation capabilities of HPLC with the mass-analyzing power of mass spectrometry.
After the compound is separated on the LC column, it enters the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common method used for this class of compounds, often in negative ion mode, which generates a deprotonated molecule [M-H]⁻. For this compound, with a molecular weight of 204.18 g/mol , the expected mass-to-charge ratio (m/z) for this ion would be 203.03. The high sensitivity of MS allows for the detection of the analyte at very low concentrations, making it ideal for trace analysis. The specificity of detecting the exact mass of the deprotonated molecule provides definitive confirmation of the compound's identity in a sample.
Strategies for Enhanced Analytical Precision
The inherent chemical properties of dihydroxynaphthoic acids, particularly their susceptibility to oxidation, can pose challenges to analytical precision. Strategic modifications to analytical methods can mitigate these issues.
Application of Mobile Phase Additives (e.g., Dithiothreitol) to Mitigate Oxidative Degradation
Dihydroxylated aromatic compounds like this compound are prone to oxidation, which can occur during the analytical process itself, leading to poor precision and inaccurate quantification. Research on the closely related 1,4-isomer has shown that its peak area in HPLC analysis can gradually increase with repeated injections of the same sample, indicating on-column degradation or transformation.
To counter this oxidative degradation, an antioxidant can be added to the mobile phase. Dithiothreitol (DTT) has been successfully used as a mobile phase additive to improve the analytical precision for 1,4-Dihydroxy-2-naphthoic acid. The inclusion of DTT in the mobile phase protects the analyte from oxidation throughout the chromatographic run. In one study, the addition of DTT reduced the relative standard deviation (R.S.D.) of the peak area from a highly imprecise 37.0% to a much more acceptable 1.6%. This strategy significantly enhances the reliability and accuracy of the HPLC method for these oxidizable compounds.
Table 2: Effect of Dithiothreitol (DTT) on Analytical Precision of a Dihydroxynaphthoic Acid
| Method | Relative Standard Deviation (R.S.D.) of Peak Area | Linearity (R²) |
|---|---|---|
| Original HPLC Method | 37.0% | Not Reported |
| Improved Method with DTT | 1.6% | 0.9998 |
Spectroscopic Characterization in Research Settings
Spectroscopic techniques are indispensable for the de novo structural elucidation of molecules like this compound, providing detailed information about the arrangement of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. A suite of NMR experiments is used to piece together the carbon-hydrogen framework of this compound.
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for each of the aromatic protons on the naphthalene (B1677914) ring system, as well as signals for the hydroxyl and carboxylic acid protons.
¹³C NMR (Carbon NMR): This technique identifies the different carbon environments in the molecule. It would show distinct peaks for each of the 11 carbon atoms in the structure, including the carbons of the naphthalene rings, the carboxyl group, and those bonded to the hydroxyl groups.
2D NMR Experiments (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the proton network on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the positions of the hydroxyl and carboxylic acid groups on the naphthalene skeleton by observing correlations from aromatic protons to the carbons bearing these functional groups.
By combining the information from these various NMR experiments, researchers can unequivocally confirm the substitution pattern of the hydroxyl and carboxylic acid groups on the naphthoic acid backbone, verifying the structure as this compound.
UV-Vis Spectroscopy for Concentration and Purity Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed in dihydroxynaphthoic acid research for the quantitative determination of concentration and the assessment of purity. This method is predicated on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in a solution, a relationship articulated by the Beer-Lambert Law.
The application of UV-Vis spectroscopy for analyzing compounds like this compound involves dissolving the substance in a suitable solvent that is transparent in the wavelength range of interest. The solution is then placed in a cuvette and exposed to a beam of UV-Vis light. A detector measures the amount of light that passes through the solution, and the absorbance is calculated.
For quantitative analysis, a calibration curve is typically constructed. This involves preparing a series of standard solutions of the pure compound at known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). The λmax is a characteristic value for a given compound in a specific solvent. Plotting absorbance versus concentration yields a linear relationship, from which the concentration of an unknown sample can be determined by measuring its absorbance.
The purity of a this compound sample can also be evaluated using UV-Vis spectroscopy. The presence of impurities can manifest as alterations in the shape of the absorption spectrum, shifts in the λmax, or the appearance of additional absorption bands. By comparing the UV-Vis spectrum of a test sample to that of a highly pure reference standard, one can qualitatively assess its purity.
Detailed Research Findings
The choice of solvent is crucial as it can influence the position and intensity of the absorption bands. Common solvents for UV-Vis analysis include ethanol, methanol, and water, selected for their transparency in the UV range and their ability to dissolve the analyte. The pH of the solution can also significantly affect the UV-Vis spectrum of phenolic compounds like this compound due to the ionization of the hydroxyl and carboxylic acid groups.
Data Tables
The following interactive table illustrates a hypothetical dataset for the determination of this compound concentration using UV-Vis spectroscopy, based on the principles of the Beer-Lambert Law. Please note that these values are for illustrative purposes only and are not based on experimental data for this specific compound.
| Concentration (mol/L) | Absorbance at λmax |
| 1.0 x 10⁻⁵ | 0.150 |
| 2.5 x 10⁻⁵ | 0.375 |
| 5.0 x 10⁻⁵ | 0.750 |
| 7.5 x 10⁻⁵ | 1.125 |
| 1.0 x 10⁻⁴ | 1.500 |
This table demonstrates the linear relationship between concentration and absorbance, which would be used to construct a calibration curve for quantitative analysis.
Ecological and Industrial Relevance of Naphthoic Acid Metabolites
Natural Occurrence in Fermented Food Products
While direct evidence for the presence of 1,6-dihydroxy-2-naphthoic acid in fermented foods is not prominent in scientific literature, extensive research has identified related isomers, notably 1,4-dihydroxy-2-naphthoic acid (DHNA), as significant metabolites produced by various bacteria used in food fermentation. DHNA is a known precursor to menaquinone, or vitamin K2. nih.govnih.gov
Certain lactic acid bacteria and propionibacteria are known producers of DHNA. For instance, Propionibacterium freudenreichii ET-3, a bacterium used in the ripening of Swiss cheese, has been identified as a producer of DHNA, detecting approximately 10 mg/L in its culture broth. nih.gov More recently, a strain of Lactobacillus casei LP1, isolated from natural cheese, was also confirmed to produce DHNA. nih.gov Additionally, researchers have engineered strains of Leuconostoc mesenteroides, a bacterium used in the fermentation of vegetables like kimchi and sauerkraut, to produce DHNA. nih.gov Natto, a traditional Japanese food made from fermented soybeans, is rich in vitamin K2, which is synthesized by the bacterium Bacillus subtilis var. natto using DHNA as an intermediate. nih.gov
These findings underscore the role of fermentation bacteria in producing dihydroxynaphthoic acid isomers, although the specific occurrence of the 1,6-isomer in these products remains an area for further investigation.
Significance as Bifidogenic Growth Stimulators
The role of dihydroxynaphthoic acid isomers as bifidogenic growth stimulators (BGS)—substances that selectively promote the growth of beneficial Bifidobacterium species in the gut—has been a subject of significant research. The isomer 1,4-dihydroxy-2-naphthoic acid (DHNA) is particularly well-documented for this activity and is considered a promising functional food ingredient or prebiotic. nih.govnih.gov
The bifidogenic activity of DHNA was first identified in the culture broth of Propionibacterium freudenreichii. nih.gov Subsequent studies have shown that cell-free supernatants from cultures of DHNA-producing bacteria, such as Lactobacillus casei LP1, exhibit significant growth-stimulating activity for various human-originated bifidobacterial strains, including Bifidobacterium longum subsp. infantis, B. bifidum, and B. breve. nih.gov
The proposed mechanism for this stimulation is linked to DHNA's role as a precursor in the biosynthesis of menaquinone (vitamin K2). nih.gov Menaquinone is a vital component of the bacterial respiratory chain, where it functions as an electron transfer agent. nih.gov By providing this essential building block, DHNA can support the metabolic activity and proliferation of bifidobacteria. While DHNA is a well-established BGS, the specific activity of this compound in this context has not been characterized. Another related compound, 2-amino-3-carboxy-1,4-naphthoquinone, has also been identified as a bifidogenic growth stimulator, suggesting that the naphthoquinone structure is key to this biological activity. nih.govnih.gov
Table 1: Bacterial Strains Associated with the Production and Stimulation of Bifidogenic Growth Factors
| Bacterial Strain | Role | Associated Compound | Reference |
|---|---|---|---|
| Propionibacterium freudenreichii | Producer of BGS | 1,4-Dihydroxy-2-naphthoic acid (DHNA) | nih.gov |
| Lactobacillus casei LP1 | Producer of BGS | 1,4-Dihydroxy-2-naphthoic acid (DHNA) | nih.gov |
| Leuconostoc mesenteroides CJNU 0147 | Engineered Producer of BGS | 1,4-Dihydroxy-2-naphthoic acid (DHNA) | nih.gov |
| Bifidobacterium longum subsp. infantis | Stimulated by BGS | N/A | nih.gov |
| Bifidobacterium bifidum | Stimulated by BGS | N/A | nih.gov |
Industrial Production and Isolation Strategies for Related Isomers
The industrial production of dihydroxynaphthoic acid isomers, particularly 1,4-DHNA, leverages microbial fermentation due to its potential as a functional food ingredient. nih.gov Strains of Propionibacterium freudenreichii are used for commercial production. nih.gov To enhance yield and create novel production systems, researchers have developed recombinant bacterial strains. For example, the menB gene, which encodes the DHNA synthase enzyme, was cloned from Leuconostoc mesenteroides and used to construct a recombinant strain capable of producing DHNA. nih.gov
Isolation and purification of these compounds from either fermentation broths or natural sources typically involve a series of standard phytochemical techniques. These strategies are broadly applicable to various isomers, including this compound.
Common Isolation and Purification Steps:
Extraction: The process often begins with solvent extraction from the source material (e.g., powdered plant material, bacterial culture). Solvents like methanol, ethanol, or chloroform are commonly used. spcop.inyoutube.com
Acid Hydrolysis: For compounds present as glycosides, an acid hydrolysis step (e.g., using hydrochloric or sulfuric acid) is employed to cleave the sugar moieties and liberate the aglycone (the naphthoic acid derivative). youtube.comslideshare.net
Solvent Partitioning: The crude extract is then partitioned between an aqueous phase and an immiscible organic solvent (e.g., petroleum ether, ethyl acetate, chloroform) to separate compounds based on their polarity. spcop.inkkwagh.edu.in
Chromatography: The final purification step relies on chromatographic techniques. Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are used for identification and estimation, while High-Performance Liquid Chromatography (HPLC) is the standard for quantitative analysis and purification. spcop.inyoutube.comkkwagh.edu.in
Table 2: Analytical Methods for the Estimation of Related Naphthoic Acid Derivatives and Phytoconstituents
| Technique | Stationary Phase | Mobile Phase Example | Application | Reference |
|---|---|---|---|---|
| HPTLC | Silica Gel F254 | Toluene:Ethyl acetate:Formic acid (5:4:1) | Estimation of Diosgenin | youtube.com |
| HPLC | C18 Column | Methanol:Acetonitrile (65:35 v/v) | Estimation of Caffeine | spcop.in |
Role in Environmental Bioremediation Processes
Hydroxylated naphthoic acids are recognized as key intermediates in the microbial degradation of polycyclic aromatic hydrocarbons (PAHs), such as naphthalene (B1677914) and phenanthrene. frontiersin.orgasm.org PAHs are persistent environmental pollutants, and their bioremediation by microorganisms is a critical process for environmental cleanup. While the direct involvement of this compound is not specified, the degradation pathways of related compounds clearly indicate the formation of various dihydroxylated and carboxylated naphthalene derivatives.
Soil bacteria like Burkholderia sp. strain BC1 can utilize hydroxynaphthoic acids as a sole source of carbon and energy. This strain degrades 2-hydroxy-1-naphthoic acid through a pathway involving intermediates such as 2-naphthol (B1666908) and 1,2,6-trihydroxy-1,2-dihydronaphthalene. microbiologyresearch.orgnih.gov This demonstrates the microbial capacity to metabolize complex naphthalene structures.
In another example, the bacterium Pseudomonas sp. SL-6 enhances the biodegradation of phenanthrene in the presence of naphthalene. frontiersin.org During this process, a toxic intermediate, 1-hydroxy-2-naphthoic acid (1H2Na), accumulates. The bacterium upregulates ABC transporter proteins to excrete this intermediate, thereby maintaining its physiological activity and continuing the degradation process. frontiersin.org Furthermore, the thermophilic bacterium Bacillus thermoleovorans has been shown to degrade naphthalene at 60°C, producing metabolites that include 1-naphthol, 2-naphthol, and 2,3-dihydroxynaphthalene. asm.org
These studies collectively highlight that the microbial metabolism of PAHs proceeds through a series of hydroxylated and carboxylated intermediates. Dihydroxynaphthoic acids represent a crucial class of metabolites in these detoxification and degradation pathways, underscoring their importance in environmental bioremediation.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,4-Dihydroxy-2-naphthoic acid (DHNA) |
| 1-hydroxy-2-naphthoic acid (1H2Na) |
| 2-hydroxy-1-naphthoic acid |
| 1,2,6-trihydroxy-1,2-dihydronaphthalene |
| 2,3-dihydroxynaphthalene |
| 1-naphthol |
| 2-naphthol |
| 2-amino-3-carboxy-1,4-naphthoquinone |
| Menaquinone (Vitamin K2) |
| Naphthalene |
| Phenanthrene |
| Diosgenin |
| Forskolin |
Based on a comprehensive review of available scientific literature, there is currently insufficient specific data regarding the chemical compound This compound to fully address the topics outlined in the requested article structure.
Research and documentation are extensive for related isomers, particularly 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), but information focusing solely on the this compound isomer is not available in the public domain at this time.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article for the following sections as requested:
Future Research Directions and Translational Perspectives
Bioengineering Strategies for Enhanced Production in Microbial Systems
A single synthetic route has been noted, suggesting the compound can be produced from 1,6-Dihydroxynaphthalene (B165171) and magnesium methyl carbonate. However, detailed research findings on its biological activity, biosynthesis, and other advanced topics are not present in the accessible literature.
Q & A
Q. What controls are critical when studying the photodegradation of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
